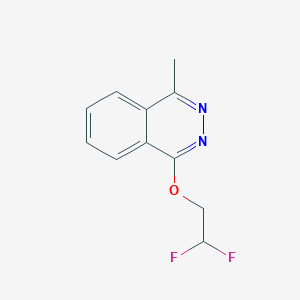

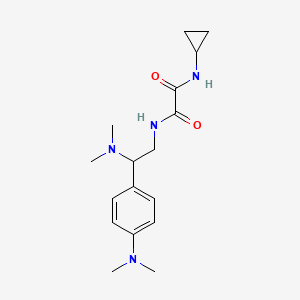

![molecular formula C21H15N3O3 B2627364 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide CAS No. 887198-19-8](/img/structure/B2627364.png)

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide, also known as GSK2606414, is a selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PERK is a transmembrane protein kinase that plays a crucial role in the unfolded protein response (UPR) pathway, which is activated when cells are exposed to stress conditions such as endoplasmic reticulum (ER) stress. GSK2606414 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.

科学的研究の応用

Catalysis and Synthesis Applications

Imidazo[1,2-a]pyridines have been recognized for their role in catalytic and synthetic chemistry. For instance, they are used in the catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides via environmentally benign methods, showcasing their utility in green chemistry (Shaabani et al., 2014). Moreover, their application extends to the synthesis of bifunctional N-heterocyclic carbene ligands for Cu-catalyzed direct C–H carboxylation with CO2, emphasizing their contribution to advancing carbon capture technologies (Park et al., 2017).

Antimicrobial and Antitubercular Activities

Compounds based on the imidazo[1,2-a]pyridine core have demonstrated significant antimicrobial and antitubercular activities. For example, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported to exhibit potent antimycobacterial properties against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents (Lv et al., 2017; Wu et al., 2016). These findings underscore the therapeutic relevance of imidazo[1,2-a]pyridine derivatives in addressing global health challenges related to tuberculosis.

Anticandidal and Antiulcer Potentials

Research has also explored the anticandidal properties of imidazo[1,2-a]pyridine derivatives, indicating their effectiveness against various Candida strains, which positions them as promising candidates for treating fungal infections (Kaplancıklı et al., 2008). Additionally, derivatives substituted at the 3-position have been synthesized as potential antiulcer agents, demonstrating cytoprotective properties in preclinical models (Starrett et al., 1989).

作用機序

Target of action

Imidazole-containing compounds, such as “N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide”, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical pathways

Given the wide range of activities exhibited by imidazole-containing compounds, it is likely that multiple pathways could be affected .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which could influence their absorption and distribution .

Result of action

Based on the activities of other imidazole-containing compounds, potential effects could include inhibition of bacterial growth, reduction of inflammation, killing of tumor cells, and more .

特性

IUPAC Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-21(15-6-9-18-19(11-15)27-13-26-18)22-16-7-4-14(5-8-16)17-12-24-10-2-1-3-20(24)23-17/h1-12H,13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCDKBBPAIGQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

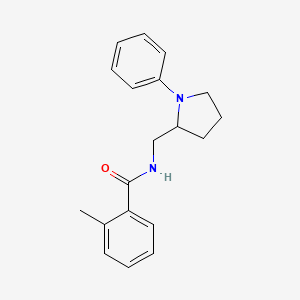

![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)

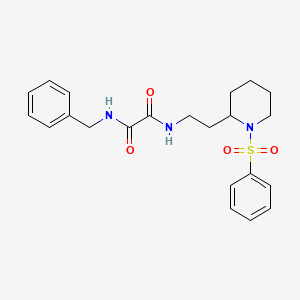

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2627285.png)

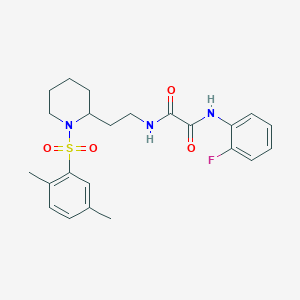

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2627286.png)

![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)

![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)

![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)

![N-(1-Methylpyrazol-4-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2627298.png)

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2627301.png)